molecular formula C13H17N2NaO7S B12420564 Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt

Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt

Cat. No.: B12420564
M. Wt: 373.37 g/mol
InChI Key: FFZBWUURGNFVBI-BNQFFQMRSA-M
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Description

Propylthiouracil-d5 (sodium) is a deuterated form of propylthiouracil, a thiourea antithyroid agent. It is primarily used in scientific research to study the pharmacokinetics and metabolism of propylthiouracil. The deuterium labeling allows for more precise tracking and analysis in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propylthiouracil-d5 (sodium) involves the incorporation of deuterium atoms into the propylthiouracil molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).

    Direct Synthesis: This involves the use of deuterated reagents in the synthesis of propylthiouracil. For example, starting with deuterated propylamine and reacting it with thiourea under controlled conditions.

Industrial Production Methods

Industrial production of Propylthiouracil-d5 (sodium) typically involves large-scale synthesis using deuterated reagents. The process includes:

    Reaction Setup: Using deuterated propylamine and thiourea in a suitable solvent.

    Reaction Conditions: Maintaining the reaction at a specific temperature and pressure to ensure complete deuteration.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity Propylthiouracil-d5 (sodium).

Chemical Reactions Analysis

Types of Reactions

Propylthiouracil-d5 (sodium) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propylthiouracil-d5 (sodium) is used in various scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of propylthiouracil.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new antithyroid drugs.

    Biological Research: Studying the effects of deuterium labeling on biological systems.

Mechanism of Action

Propylthiouracil-d5 (sodium) exerts its effects by inhibiting the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. It also inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), thereby reducing the levels of active thyroid hormones in the body .

Comparison with Similar Compounds

Similar Compounds

    Methimazole: Another antithyroid agent used to treat hyperthyroidism.

    Carbimazole: A prodrug that is converted to methimazole in the body.

    Thiourea: A simpler thiourea derivative with antithyroid properties.

Uniqueness

Propylthiouracil-d5 (sodium) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .

Biological Activity

Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt (PTU-d5-GLU) is a derivative of Propylthiouracil (PTU), a medication primarily used for managing hyperthyroidism. This compound serves as a stable isotope-labeled internal standard in pharmacokinetic studies, enhancing the understanding of PTU's metabolic pathways and biological activity.

  • Molecular Formula : C13H12D5N2NaO7S
  • Molecular Weight : Approximately 373.37 g/mol
  • Appearance : Light beige solid
  • Solubility : Soluble in chloroform and dimethyl sulfoxide
  • Storage Conditions : 2-8°C, protected from light and air

Primary Biological Activity

The primary biological activity of PTU-d5-GLU is related to its role in inhibiting thyroid hormone synthesis, similar to its parent compound, PTU. The glucuronidation process enhances the solubility and excretion of drugs, influencing their pharmacokinetics and biological effects.

  • Thyroid Hormone Synthesis Inhibition : PTU inhibits the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones. This action leads to decreased levels of thyroxine (T4) and triiodothyronine (T3) in the bloodstream.
  • Glucuronidation : The compound undergoes glucuronidation via uridine 5′-diphospho-glucuronosyltransferases (UGTs), facilitating its excretion and potentially influencing its hepatotoxicity profile.

Research Findings

Several studies have investigated the biological activity of PTU-d5-GLU and its implications in pharmacology:

Table 1: Comparison of Propylthiouracil and Its Glucuronide

Compound NameMechanism of ActionUnique Features
Propylthiouracil (PTU)Directly inhibits thyroid hormone synthesisCommonly prescribed for hyperthyroidism
This compoundMetabolite with enhanced solubilityStable isotope-labeled for pharmacokinetic studies
MethimazoleInhibits thyroid hormone synthesisAlternative treatment for hyperthyroidism

Case Studies

  • Hepatotoxicity in Pediatric Populations : A study highlighted that PTU is associated with hepatotoxicity, particularly in children. The glucuronidation pathway varies with age, showing lower UGT activity in infants compared to adults, which may contribute to increased risk of toxicity .
  • Gene Expression Studies : Research using DNA microarray analysis demonstrated that PTU treatment significantly increases sodium/iodide symporter (NIS) gene expression, essential for iodine uptake in thyroid cells . This effect was comparable to that induced by thyroid-stimulating hormone (TSH), suggesting a complex interaction between these pathways.

Pharmacokinetics

The pharmacokinetic profile of PTU-d5-GLU has been studied using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). This method allows for simultaneous quantification of PTU and its glucuronide metabolite, providing insights into their metabolic pathways .

Table 2: HPLC-MS/MS Quantification Results

Concentration (µM)PTU Recovery (%)PTU-GLU Recovery (%)
0.5101.7 ± 4.2114.6 ± 12.1
5115.1 ± 14.098.2 ± 8.6
25114.2 ± 1.7106.1 ± 0.6

Properties

Molecular Formula

C13H17N2NaO7S

Molecular Weight

373.37 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-oxo-6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidenepyrimidin-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C13H18N2O7S.Na/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21;/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23);/q;+1/p-1/t7-,8-,9+,10-,11+;/m0./s1/i1D3,2D2;

InChI Key

FFZBWUURGNFVBI-BNQFFQMRSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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